A'-Neogammacerane, (17alpha)- A'-Neogammacerane, (17alpha)-
Brand Name: Vulcanchem
CAS No.: 13849-96-2
VCID: VC0083487
InChI: InChI=1S/C30H52/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h20-25H,9-19H2,1-8H3/t21-,22-,23+,24-,25-,27+,28+,29-,30-/m1/s1
SMILES: CC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C
Molecular Formula: C30H52
Molecular Weight: 412.7 g/mol

A'-Neogammacerane, (17alpha)-

CAS No.: 13849-96-2

Cat. No.: VC0083487

Molecular Formula: C30H52

Molecular Weight: 412.7 g/mol

* For research use only. Not for human or veterinary use.

A'-Neogammacerane, (17alpha)- - 13849-96-2

Specification

CAS No. 13849-96-2
Molecular Formula C30H52
Molecular Weight 412.7 g/mol
IUPAC Name (3R,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene
Standard InChI InChI=1S/C30H52/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h20-25H,9-19H2,1-8H3/t21-,22-,23+,24-,25-,27+,28+,29-,30-/m1/s1
Standard InChI Key ZRLNBWWGLOPJIC-SUWMKODTSA-N
Isomeric SMILES CC(C)[C@H]1CC[C@]2([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C
SMILES CC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C
Canonical SMILES CC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C

Introduction

Chemical Structure and Properties

A'-Neogammacerane, (17alpha)- has the molecular formula C30H52 and a molecular weight of 412.7 g/mol . The compound features a complex pentacyclic structure characterized by a cyclopenta[a]chrysene ring system with multiple methyl substituents. It is a saturated hydrocarbon with no hydrogen bond donors or acceptors, making it highly lipophilic .

Physical and Chemical Properties

The physical and chemical properties of A'-Neogammacerane, (17alpha)- are summarized in Table 1.

PropertyValueReference
Molecular FormulaC30H52
Molecular Weight412.7 g/mol
XLogP3-AA11.5
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count0
Rotatable Bond Count1
Exact Mass412.406901659 Da
Topological Polar Surface Area0 Ų
Heavy Atom Count30
Complexity688
CAS Number13849-96-2

Structural Identifiers

The structural identifiers for A'-Neogammacerane, (17alpha)- include various notations that precisely define its molecular structure:

  • IUPAC Name: (3R,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene

  • InChI: InChI=1S/C30H52/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h20-25H,9-19H2,1-8H3/t21-,22-,23+,24-,25-,27+,28+,29-,30-/m1/s1

  • InChIKey: ZRLNBWWGLOPJIC-SUWMKODTSA-N

  • Canonical SMILES: CC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C

Nomenclature and Synonyms

A'-Neogammacerane, (17alpha)- is known by several names and identifiers in scientific literature and chemical databases. Understanding these alternative designations is important for comprehensive literature searches and compound identification.

Common Synonyms

The compound is referenced by the following synonyms:

  • A'-Neogammacerane, (17alpha)-

  • 17ALPHA(H),21ALPHA(H)-HOPANE

  • 5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene

  • 17BETA(H), 21BETA(H)-HOPANE

  • (17alpha)-A'-neogammacerane

  • (21beta)-A'-Neogammacerane

  • A'-Neogammacerane, (21beta)-

Chemical Classification

A'-Neogammacerane, (17alpha)- belongs to the hopanoid family of pentacyclic triterpanes. These compounds are characterized by their five-ring structure and are derived from bacteriohopanepolyols, which are membrane components of prokaryotic organisms, particularly bacteria . In the context of geochemical analysis, it is classified as a rearranged hopane, which has undergone structural modification during diagenesis and thermal maturation .

Geochemical Significance

A'-Neogammacerane, (17alpha)- serves as an important biomarker in petroleum geochemistry, providing valuable information about source rock characteristics, depositional environment, and thermal maturity.

Distribution in Geological Samples

The distribution pattern of A'-Neogammacerane, (17alpha)- in geological samples is similar to that of the 17α(H)-hopane series, with the C30 member typically predominating among C27–C35 homologues . This distribution pattern can provide insights into the source of organic matter and the depositional environment.

Research has shown that A'-Neogammacerane, (17alpha)- is found in various sedimentary environments, particularly in lacustrine and marine settings . Its presence and relative abundance can vary significantly depending on the geological context, source input, and thermal history of the sediments.

Relationship with Other Hopanes

Studies have identified three primary series of rearranged hopanes in sedimentary rocks and petroleum:

  • 17α(H)-diahopanes

  • 18α(H)-neohopanes

  • Early-eluting rearranged hopanes (which include A'-Neogammacerane, (17alpha)-)

These series exhibit distinct distribution patterns and geochemical behaviors. Research by Farrimond and Telnaes found that 17α(H)-diahopanes and early-eluting rearranged hopanes (including A'-Neogammacerane, (17alpha)-) closely covary, suggesting a related diagenetic mechanism for their formation . In contrast, 18α(H)-neohopanes showed no covariance with the other two series, indicating potentially different precursors or formation pathways .

Applications in Petroleum Exploration

A'-Neogammacerane, (17alpha)- has significant applications in petroleum exploration and characterization due to its role as a biomarker.

Thermal Maturity Indicator

The relative abundance of A'-Neogammacerane, (17alpha)- and its relationship with other hopanes can serve as indicators of thermal maturity in source rocks and petroleum . As thermal maturation progresses, the configuration and relative proportions of hopanes, including A'-Neogammacerane, (17alpha)-, undergo systematic changes that can be used to assess the maturity level of organic matter.

Source Rock Characterization

Different source rock types can be distinguished based on the relative abundances of rearranged hopanes, including A'-Neogammacerane, (17alpha)- . Research has identified distinct patterns in the distribution of these compounds, which can be correlated with specific source rock characteristics and depositional environments.

For example, studies have shown that the ratio of C30 diahopane to C30 hopane (C30D/C30H) can be used to distinguish between different source rock types, with values ranging from 0.06–0.85 (Pattern A), 1.31–5.66 (Pattern B), and >10 (Pattern C) . These patterns reflect variations in the depositional environment, organic matter input, and diagenetic conditions.

Oil-Source Correlation

The distribution pattern of A'-Neogammacerane, (17alpha)- and other rearranged hopanes can be effectively used in oil-source correlation studies . By comparing the biomarker fingerprints of oils and potential source rocks, geochemists can establish genetic relationships and identify the source of petroleum accumulations.

Analytical Methods for Detection

Detection and quantification of A'-Neogammacerane, (17alpha)- in geological samples typically involve sophisticated analytical techniques.

Gas Chromatography-Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique used for the identification and quantification of A'-Neogammacerane, (17alpha)- in complex geological samples . This technique combines the separation capabilities of gas chromatography with the identification capabilities of mass spectrometry, allowing for precise detection of individual compounds within complex mixtures.

In GC-MS analysis, A'-Neogammacerane, (17alpha)- can be identified based on its characteristic mass spectrum and retention time . The mass spectral data for A'-Neogammacerane, (17alpha)- has been documented and is available in spectral databases .

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides valuable structural information about A'-Neogammacerane, (17alpha)- . NMR analysis can confirm the structural arrangement of carbon atoms within the molecule, helping to distinguish A'-Neogammacerane, (17alpha)- from other similar compounds.

Formation and Origin

The formation of A'-Neogammacerane, (17alpha)- in geological settings is closely linked to diagenetic and catagenetic processes acting on biological precursors.

Precursors and Diagenetic Pathways

A'-Neogammacerane, (17alpha)- is believed to originate from bacteriohopanepolyols produced by prokaryotic organisms, particularly bacteria . During burial and diagenesis, these biological precursors undergo structural rearrangements and transformations, leading to the formation of various hopanes, including A'-Neogammacerane, (17alpha)- .

The specific diagenetic pathway leading to A'-Neogammacerane, (17alpha)- formation involves complex reactions catalyzed by mineral surfaces, particularly clay minerals . Research suggests that acidic conditions and the presence of catalytic mineral surfaces play crucial roles in the formation of rearranged hopanes like A'-Neogammacerane, (17alpha)- .

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